DL-Phenylalanine-d5 (hydrochloride)

描述

BenchChem offers high-quality DL-Phenylalanine-d5 (hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DL-Phenylalanine-d5 (hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C9H12ClNO2 |

|---|---|

分子量 |

206.68 g/mol |

IUPAC 名称 |

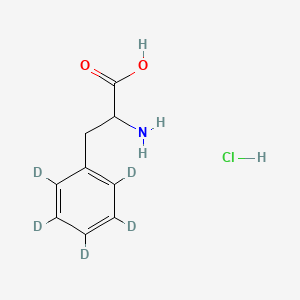

2-amino-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid;hydrochloride |

InChI |

InChI=1S/C9H11NO2.ClH/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H,11,12);1H/i1D,2D,3D,4D,5D; |

InChI 键 |

ZAIZDXVMSSDZFA-GWVWGMRQSA-N |

手性 SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC(C(=O)O)N)[2H])[2H].Cl |

规范 SMILES |

C1=CC=C(C=C1)CC(C(=O)O)N.Cl |

产品来源 |

United States |

A Technical Guide to DL-Phenylalanine-d5 Hydrochloride: Principles and Applications in Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of DL-Phenylalanine-d5 hydrochloride (CAS 284664-89-7), a stable isotope-labeled compound essential for high-precision quantitative analysis. Moving beyond a simple product specification sheet, this document delves into the core principles that make this molecule an indispensable tool in modern bioanalysis, particularly in mass spectrometry-based applications. We will explore its physicochemical properties, the rationale behind its use as an internal standard, and a detailed, field-proven protocol for its application in quantifying phenylalanine in complex biological matrices.

Understanding the Core Utility: The "Why" Behind Isotope Dilution

In quantitative analysis, especially when dealing with complex samples such as plasma or tissue extracts, variability can be introduced at multiple stages: sample preparation, extraction, and instrument response.[1] The use of a stable isotope-labeled (SIL) internal standard, such as DL-Phenylalanine-d5 hydrochloride, is the gold standard for mitigating these variabilities.[2]

DL-Phenylalanine-d5 is chemically identical to its endogenous counterpart, phenylalanine, but has a higher molecular weight due to the replacement of five hydrogen atoms with deuterium on the phenyl ring.[3] This subtle mass shift is the key to its utility. When added to a sample at a known concentration at the very beginning of the analytical workflow, it experiences the same processing and analysis conditions as the target analyte (endogenous phenylalanine).[4][5] Any loss during extraction or fluctuation in instrument signal will affect both the analyte and the internal standard proportionally.[4] By measuring the ratio of the analyte's signal to the internal standard's signal, these variations are normalized, leading to highly accurate and precise quantification.[6] This technique is known as isotope dilution mass spectrometry.[2]

Physicochemical Properties of DL-Phenylalanine-d5 Hydrochloride

A thorough understanding of the physical and chemical properties of DL-Phenylalanine-d5 hydrochloride is crucial for its effective use in the laboratory. These properties dictate its handling, storage, and behavior in analytical systems.

| Property | Value | Source(s) |

| CAS Number | 284664-89-7 | [7][8][9] |

| Molecular Formula | C₉H₆D₅NO₂·HCl | [7] |

| Formula Weight | 170.22 g/mol (free base) | [8][10] |

| Appearance | White to off-white solid | [2][8] |

| Melting Point | 266-267 °C (decomposes) | [2][8] |

| Solubility | Slightly soluble in PBS (pH 7.2) | [2][7] |

| Isotopic Purity | ≥98 atom % D; ≥99% deuterated forms (d1-d5) | [8][9] |

| Storage | -20°C, desiccated | [1] |

| Mass Shift | M+5 | [8] |

Application in Practice: Quantitative Analysis of Phenylalanine in Human Plasma by LC-MS/MS

The primary application of DL-Phenylalanine-d5 hydrochloride is as an internal standard for the quantification of phenylalanine in biological samples, a critical measurement for studies of metabolic disorders like phenylketonuria (PKU).[11] The following is a representative protocol for this application, grounded in established methodologies for amino acid analysis.[10][12][13]

The Rationale of the Workflow

The workflow is designed to efficiently extract phenylalanine from the plasma matrix, separate it from other endogenous compounds, and detect it with high specificity and sensitivity using tandem mass spectrometry.

Caption: Workflow for Phenylalanine Quantification using a Stable Isotope-Labeled Internal Standard.

Detailed Experimental Protocol

Materials and Reagents:

-

DL-Phenylalanine-d5 hydrochloride (Internal Standard, IS)

-

Phenylalanine (Analyte standard for calibration curve)

-

Human plasma (from healthy volunteers and/or study subjects)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Microcentrifuge tubes, pipettes, vortex mixer, centrifuge

Step 1: Preparation of Stock and Working Solutions

-

Causality: Accurate preparation of stock solutions is fundamental for a precise calibration curve. Using a solvent compatible with the initial mobile phase, like 50% acetonitrile in water, ensures good solubility and peak shape.

-

Protocol:

-

Prepare a 1 mg/mL stock solution of Phenylalanine and DL-Phenylalanine-d5 HCl in 50% acetonitrile/water.

-

From these stocks, prepare a series of working standard solutions of Phenylalanine for the calibration curve (e.g., ranging from 1 µg/mL to 100 µg/mL).

-

Prepare a working solution of the internal standard (DL-Phenylalanine-d5 HCl) at a concentration that reflects the expected endogenous levels of Phenylalanine in the samples (e.g., 10 µg/mL).[4]

-

Step 2: Sample Preparation (Protein Precipitation)

-

Causality: Biological matrices like plasma contain high concentrations of proteins that can interfere with LC-MS analysis by clogging the column and causing ion suppression.[13] Protein precipitation with a solvent like acetonitrile is a rapid and effective method to remove the bulk of these proteins. The internal standard is added before this step to account for any variability in the precipitation and recovery process.[5]

-

Protocol:

-

To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample.

-

Add 10 µL of the internal standard working solution to the plasma and vortex briefly.

-

Add 150 µL of ice-cold acetonitrile (containing 0.1% formic acid) to precipitate the proteins.

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

Step 3: LC-MS/MS Analysis

-

Causality: Liquid chromatography separates the analyte and internal standard from other matrix components to reduce ion suppression and ensure accurate detection.[14] A C18 column is commonly used for retaining and separating amino acids. Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM).[12]

-

Protocol:

-

LC System: Standard HPLC or UHPLC system.

-

Column: C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: A suitable gradient to separate Phenylalanine from other components (e.g., starting with 2% B, ramping up to 95% B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

-

MRM Transitions:

-

Step 4: Data Analysis and Quantification

-

Causality: The calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the analyte standards. This curve is then used to determine the concentration of the analyte in the unknown samples based on their measured peak area ratios. This ratiometric approach corrects for any inconsistencies during the analytical run.[9]

-

Protocol:

-

Integrate the peak areas for both the Phenylalanine and DL-Phenylalanine-d5 MRM transitions.

-

For each calibration standard, calculate the peak area ratio (Phenylalanine Area / DL-Phenylalanine-d5 Area).

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the Phenylalanine standards. A linear regression with a weighting factor (e.g., 1/x) is typically used.

-

For the unknown plasma samples, calculate the peak area ratio and use the calibration curve to determine the concentration of Phenylalanine.

-

Safety and Handling

DL-Phenylalanine-d5 hydrochloride should be handled with standard laboratory precautions. It is intended for research use only.[10] Users should review the complete Safety Data Sheet (SDS) before use. General precautions include:

-

Avoid ingestion, inhalation, and contact with skin and eyes.

-

Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.

-

Handle in a well-ventilated area or a fume hood.

Conclusion

DL-Phenylalanine-d5 hydrochloride is a powerful tool for researchers requiring accurate and precise quantification of phenylalanine. Its utility is rooted in the principles of isotope dilution, which effectively corrects for analytical variability. By understanding the rationale behind its application and following a robust, validated protocol, scientists can achieve high-quality, reliable data in their research and development endeavors.

References

-

Labchem. (2026, January 8). DL-Phenyl-d5-alanine. Retrieved February 15, 2026, from [Link]

-

Crawford Scientific. (2023, August 10). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? Retrieved February 15, 2026, from [Link]

-

SCION Instruments. (2025, April 21). The Role of Internal Standards In Mass Spectrometry. Retrieved February 15, 2026, from [Link]

-

Points, J. (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. Retrieved February 15, 2026, from [Link]

-

Triantafyllidis, V. K., et al. (2010, July 15). Development of a fast and selective method for the sensitive determination of anatoxin-a in lake waters using liquid chromatography-tandem mass spectrometry and phenylalanine-d5 as internal standard. PubMed. Retrieved February 15, 2026, from [Link]

-

JASCO Global. (2025, December 9). Principles of HPLC (5) Qualitative and quantitative analysis. Retrieved February 15, 2026, from [Link]

-

Kim, B. J., et al. (2006). Determination of phenylalanine in human serum by isotope dilution liquid chromatography/tandem mass spectrometry. PubMed. Retrieved February 15, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). DL-Phenylalanine. NIST WebBook. Retrieved February 15, 2026, from [Link]

-

RxList. (n.d.). Phenylalanine: Health Benefits, Side Effects, Uses, Dose & Precautions. Retrieved February 15, 2026, from [Link]

-

SpectraBase. (n.d.). DL-Phenylalanine - Optional[13C NMR] - Chemical Shifts. Retrieved February 15, 2026, from [Link]

-

Wikipedia. (n.d.). Phenylalanine. Retrieved February 15, 2026, from [Link]

-

Pourfarzib, M., et al. (n.d.). A novel, rapid and sensitive HPLC method for the determination of phenylalanine and tyrosine in dried blood spots and serum: The former as a marker for phenylketonuria and the latter for tyrosinemia. RSC Publishing. Retrieved February 15, 2026, from [Link]

-

Mylott, W. R. Jr. (2016, March 31). Internal Standard Considerations for Protein Therapeutic Bioanalytical LC–MS/MS Assays. Future Science. Retrieved February 15, 2026, from [Link]

Sources

- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 6. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 7. crimsonpublishers.com [crimsonpublishers.com]

- 8. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. isotope.com [isotope.com]

- 12. Determination of phenylalanine in human serum by isotope dilution liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. Development of a fast and selective method for the sensitive determination of anatoxin-a in lake waters using liquid chromatography-tandem mass spectrometry and phenylalanine-d5 as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Chemical Structure & Application of DL-Phenylalanine-ring-d5 Hydrochloride

[1]

Abstract

This technical guide provides a comprehensive structural and functional analysis of DL-Phenylalanine-ring-d5 hydrochloride , a stable isotope-labeled isotopologue of the essential amino acid phenylalanine.[1] Characterized by the substitution of five aromatic hydrogen atoms with deuterium (

Molecular Architecture & Physicochemical Profile[1]

Structural Definition

DL-Phenylalanine-ring-d5 hydrochloride consists of a racemic mixture (50:50) of D- and L-enantiomers where the phenyl ring is per-deuterated.[1] The hydrochloride salt form enhances aqueous solubility and shelf-life stability compared to the zwitterionic free base.[1]

-

Chemical Formula (Free Base):

[1] -

Chemical Formula (Salt):

[1] -

IUPAC Name: 2-amino-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid hydrochloride[1]

Key Physicochemical Data

The following table consolidates the essential properties for laboratory handling and analytical method development.

| Property | Value / Description | Technical Note |

| Molecular Weight (Salt) | 206.68 g/mol | Free base MW: 170.22 g/mol + HCl (36.46).[1] |

| Exact Mass (Cation) | 171.1165 Da | Monoisotopic mass of the protonated cation |

| Isotopic Enrichment | ≥ 98 atom % D | Critical for minimizing contribution to the M+0 channel (unlabeled analyte).[1] |

| Stereochemistry | Racemic (DL) | Contains both (S)- and (R)-enantiomers.[1] Requires chiral chromatography if enantiospecific separation is needed.[1] |

| Solubility | Water (>50 mg/mL) | The HCl salt significantly improves solubility in aqueous mobile phases.[1] |

| CAS Number | 284664-89-7 (Parent) | Specific CAS for the HCl salt is often not assigned; refer to parent CAS.[1] |

Structural Visualization

The diagram below illustrates the molecular connectivity, highlighting the deuterated aromatic ring and the hydrochloride counterion.

Figure 1: Structural representation of DL-Phenylalanine-ring-d5 HCl.[1] Green nodes represent Deuterium atoms on the phenyl ring.

Synthetic Routes & Deuterium Incorporation[1][2][3][4][5]

The Acetamidomalonate Pathway

To ensure high isotopic purity without scrambling (exchange of H/D at the

Protocol Logic:

-

Precursor Selection: Start with Benzyl chloride-d5 (C

D -

Alkylation: The benzyl chloride-d5 alkylates diethyl acetamidomalonate under basic conditions (NaOEt/EtOH).[1] This establishes the carbon skeleton.[1]

-

Hydrolysis & Decarboxylation: Acidic hydrolysis removes the protecting groups and decarboxylates the malonate moiety, yielding the racemic amino acid.

-

Salt Formation: Treatment with HCl gas or concentrated hydrochloric acid yields the final hydrochloride salt.[1]

Synthetic Workflow Diagram

Figure 2: Acetamidomalonate synthesis route ensuring specific ring deuteration.[1]

Analytical Validation & Quality Control

Proton NMR ( H-NMR) Verification

The most definitive confirmation of structure is the silencing of the aromatic region .

-

Unlabeled Phe: Shows multiplets at

7.1 – 7.4 ppm (5 protons).[1] -

Ring-d5 Phe: These peaks must be absent (or <1% integration).

-

Residual Peaks: Look for the

-proton (

Mass Spectrometry (MS)

-

Precursor Ion: In ESI+, the

ion appears at m/z 171.1 , shifted by +5 Da from the unlabeled phenylalanine (m/z 166.1). -

Fragmentation (MS/MS): The primary fragment is the loss of formic acid/CO + NH3, but the diagnostic immonium ion is critical.

-

Unlabeled Immonium: m/z 120 (

) -

Ring-d5 Immonium: m/z 125 (

)[1] -

Note: This confirms the label is on the ring/benzyl fragment, not the carboxyl group.

-

Figure 3: MS/MS fragmentation pathway highlighting the retention of the d5-label in the immonium ion.[1]

Applications in Drug Development & Proteomics[1]

Internal Standard (SIL-IS)

DL-Phenylalanine-ring-d5 is the "gold standard" internal standard for quantifying phenylalanine in biological matrices (plasma, urine).[1]

-

Why Ring-d5? Deuterium on the ring is non-exchangeable at physiological pH.[1] Labels on the

-carbon or amine/carboxyl groups can exchange with solvent protons, leading to signal loss.[1] -

Racemic Consideration: Since it is DL, it can serve as an IS for total phenylalanine.[1][2] However, if using a chiral column to separate L-Phe from D-Phe (a biomarker for renal issues), the DL-d5 standard will resolve into two peaks (L-d5 and D-d5), allowing independent quantification of both enantiomers.[1]

The "Inverse Isotope Effect" in Chromatography

Expert Insight: Researchers must be aware that deuterated isotopologues often elute slightly earlier than their protiated counterparts in Reversed-Phase Liquid Chromatography (RPLC).[1][3][4]

-

Mechanism: C-D bonds are shorter and have lower polarizability than C-H bonds, making the molecule slightly less lipophilic.[3]

-

Impact: In high-resolution UPLC runs, the d5-Phe peak may elute 0.05 – 0.1 minutes before the endogenous Phe peak.[1] Integration windows must be set wide enough to capture both, or set individually.[1]

Biological Tracing

Used in Pulse-Chase experiments to measure protein turnover rates.[1] The +5 Da mass shift allows the calculation of fractional synthetic rate (FSR) of proteins by monitoring the incorporation of the heavy amino acid into the proteome over time.

Handling & Stability

-

Storage: Store at room temperature (desiccated). The HCl salt is hygroscopic; exposure to moisture can lead to clumping but does not typically degrade the molecule chemically.

-

Solution Stability: Stock solutions in 0.1M HCl are stable for months at -20°C.[1]

-

Safety: While generally non-toxic (it is an amino acid), the D-isomer is biologically inactive in human protein synthesis but may have neurological activity.[1] Handle as a standard laboratory chemical.[1][5]

References

A Technical Guide to Differentiating L-Phenylalanine-d5 and DL-Phenylalanine-d5 for Advanced Research Applications

In the precise world of mass spectrometry-based research, particularly in pharmacokinetics, metabolomics, and proteomics, the choice of an internal standard or tracer is a critical decision that dictates the accuracy and relevance of experimental outcomes. Among the arsenal of stable isotope-labeled compounds, deuterated amino acids are workhorses for a multitude of applications. This guide provides a detailed technical analysis of two such compounds: L-Phenylalanine-d5 and DL-Phenylalanine-d5. While chemically similar, their stereochemistry defines their utility and dictates their proper application. This document is designed for researchers, scientists, and drug development professionals to navigate the nuances of these reagents and to implement them with scientific rigor.

The Foundational Difference: Chirality and its Biological Implications

The core distinction between L-Phenylalanine-d5 and DL-Phenylalanine-d5 is rooted in stereoisomerism. Phenylalanine, like most amino acids (except glycine), is a chiral molecule.

-

L-Phenylalanine-d5 : This is the deuterated analogue of the naturally occurring L-enantiomer of phenylalanine.[1][2] L-amino acids are the exclusive building blocks of proteins in all known life forms.[2][3] Consequently, L-Phenylalanine-d5 is recognized by biological systems and can be actively transported, metabolized, and incorporated into proteins, effectively tracing the pathways of its natural counterpart.[1] Its physiological activity makes it the gold standard for in-vivo and in-vitro studies of protein synthesis, metabolic flux, and as a tracer for diagnosing metabolic disorders like phenylketonuria (PKU).[4]

-

DL-Phenylalanine-d5 : This is a racemic mixture, containing an equal 1:1 ratio of L-Phenylalanine-d5 and its non-natural mirror image, D-Phenylalanine-d5.[1][5] While the L-enantiomer is biologically active, the D-enantiomer is not incorporated into proteins and is metabolized differently, if at all.[3][6] Some studies suggest D-phenylalanine may have distinct therapeutic properties, such as inhibiting enzymes that break down natural pain-relieving substances.[3][5] However, due to the presence of the non-physiological D-isomer, the DL-mixture is unsuitable for accurately tracing protein synthesis or natural metabolic pathways.

The selection between these two is therefore the first and most critical branch in the experimental design flowchart.

Caption: Logical relationship between isomeric form and primary application.

Analytical Properties and Methodologies

Both isotopologues have five deuterium atoms on the phenyl ring, resulting in a mass increase of approximately 5 Da over endogenous phenylalanine. This mass shift is the key to their utility in mass spectrometry.

Table 1: Core Properties of Deuterated Phenylalanine Isotopologues

| Property | L-Phenylalanine-d5 | DL-Phenylalanine-d5 |

| Synonym | (S)-2-Amino-3-(phenyl-d5)propanoic acid | (±)-2-Amino-3-(phenyl-d5)propanoic acid |

| Molecular Formula | C₉H₆D₅NO₂ | C₉H₆D₅NO₂ |

| Molecular Weight | ~170.22 g/mol | ~170.22 g/mol |

| CAS Number | 56253-90-8[7][8][9][10] | 284664-89-7[11][12][13][14] |

| Chirality | Enantiomerically Pure (L-form) | Racemic Mixture (L- and D-forms) |

| Primary Application | Metabolic Tracer[7][8][9] | Internal Standard[11][13] |

While indistinguishable by standard mass spectrometry alone, separating the enantiomers is crucial for quality control of the L-form and for specific research questions involving the DL-form. This is achieved via chiral chromatography.

Protocol: Chiral HPLC for Enantiomeric Purity Assessment

This protocol provides a self-validating system to confirm the identity and purity of the deuterated standard prior to its use in a quantitative bioanalytical method.

-

Instrumentation: A standard HPLC system with a UV or MS detector.

-

Chiral Stationary Phase (CSP): Select a column with proven efficacy for amino acid enantioseparation. Macrocyclic glycopeptide-based (e.g., teicoplanin) or cyclodextrin-based CSPs are excellent choices.[15][16]

-

Mobile Phase Preparation: A typical mobile phase consists of a mixture of an organic modifier (e.g., Methanol or Ethanol) and an aqueous buffer containing a chiral selector or modifier if required by the column chemistry. For a teicoplanin column, a common mobile phase is Methanol/Acetic Acid/Triethylamine.[15] Precise ratios must be optimized for the specific column.

-

Sample Preparation: Dissolve a small amount of the L-Phenylalanine-d5 or DL-Phenylalanine-d5 standard in the mobile phase to a concentration of approximately 1 mg/mL.

-

Chromatographic Conditions:

-

Flow Rate: 0.5 - 1.0 mL/min

-

Column Temperature: 25 °C (isothermal)

-

Detection: UV at 254 nm or MS using Selected Ion Monitoring (SIM) for the m/z of the deuterated compound.

-

-

Analysis and Interpretation:

-

Inject the DL-Phenylalanine-d5 standard. Two distinct, well-resolved peaks of roughly equal area should be observed, corresponding to the D- and L-enantiomers.

-

Inject the L-Phenylalanine-d5 standard. A single major peak should appear at the retention time corresponding to the L-enantiomer. The area of any peak at the D-enantiomer's retention time is used to calculate the enantiomeric excess (e.e.%), which should typically be ≥98% for tracer studies.

-

Application-Specific Use Cases

The expertise of a seasoned scientist lies in selecting the right tool for the job. The application dictates the choice between the L- and DL- forms.

Case Study 1: L-Phenylalanine-d5 for Protein Turnover Studies

A researcher aims to measure the fractional synthesis rate (FSR) of muscle protein in response to a new therapeutic agent. L-Phenylalanine-d5 is the only appropriate choice.

Experimental Workflow:

Caption: Workflow for measuring protein synthesis using L-Phenylalanine-d5.

The causality is clear: because L-Phenylalanine-d5 is a biological substrate, its incorporation rate directly and accurately reflects the rate of protein synthesis.[17] Using the DL-form would introduce a non-metabolized component, confounding the results and rendering the FSR calculation invalid.

Case Study 2: DL-Phenylalanine-d5 as an Internal Standard

A clinical laboratory needs to develop a robust assay to quantify total phenylalanine levels in patient plasma for PKU monitoring. Here, DL-Phenylalanine-d5 is a suitable and cost-effective choice.

Why a Racemic Internal Standard Works: An ideal internal standard co-elutes with the analyte and is chemically identical, differing only in mass.[18][19][20] In most standard reversed-phase LC-MS methods, D- and L-phenylalanine are not separated and elute as a single peak. Therefore, DL-Phenylalanine-d5 will co-elute with endogenous L-phenylalanine. A known amount is added to every sample at the beginning of the extraction process. Any sample loss during preparation or variability in instrument response will affect both the analyte and the internal standard equally. The final concentration is calculated based on the ratio of the analyte's MS signal to the internal standard's MS signal, providing a highly accurate and precise measurement.[18]

Authoritative Grounding and Conclusion

The choice between L-Phenylalanine-d5 and DL-Phenylalanine-d5 is not trivial; it is a fundamental aspect of experimental design rooted in the principles of stereochemistry and biochemistry. L-Phenylalanine-d5 is a biological tracer, essential for dynamic studies of protein and amino acid metabolism.[7][9] DL-Phenylalanine-d5 is a robust internal standard for the quantification of total phenylalanine, valued for its cost-effectiveness and compatibility with standard achiral chromatographic methods.[11][13]

The protocols and insights described herein represent a self-validating system for any laboratory. By first confirming the enantiomeric purity of the standard via chiral chromatography and then applying the correct standard to the appropriate research question, professionals in drug development and life sciences can ensure the integrity and trustworthiness of their data.

References

-

Avanti Publishers. (2019, December 20). Separation of DL-Phenylalanine by Chiral Selector‐Supported Ultrafiltration. [Link]

-

Beckmann, H., & Ludolph, E. (1978). [DL-phenylalanine as an antidepressant. Open study (author's transl)]. Arzneimittelforschung, 28(8), 1283-4. [Link]

-

Calder, A. G., et al. (1992). The determination of low d5-phenylalanine enrichment (0.002-0.09 atom percent excess), after conversion to phenylethylamine, in relation to protein turnover studies by gas chromatography/electron ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 6(7), 421-4. [Link]

-

Legere Pharmaceuticals. (2023, July 7). DL-Phenylalanine vs L-Phenylalanine: Key Differences Explained. [Link]

-

Lift Mode. (2016, December 8). D-Phenylalanine vs. L-Phenylalanine: Whats the Difference? Medium. [Link]

-

Matalon, R., et al. (1982). The use of deuterated phenylalanine for the in vivo assay of phenylalanine hydroxylase activity in children. Journal of Inherited Metabolic Disease, 5(1), 17-9. [Link]

-

Oreate AI. (2026, January 16). Understanding DL-Phenylalanine vs. L-Phenylalanine: A Comprehensive Guide. [Link]

-

Research Starters. Phenylalanine as a therapeutic supplement. [Link]

-

Stevens, R. C., et al. (2021). Differential effects of L- and D-phenylalanine on pancreatic and gastrointestinal hormone release in humans: A randomized crossover study. Diabetes, Obesity and Metabolism, 23(1), 147-157. [Link]

-

WebMD. Phenylalanine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. [Link]

Sources

- 1. legerepharm.com [legerepharm.com]

- 2. Phenylalanine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 3. Phenylalanine as a therapeutic supplement | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]

- 4. The use of deuterated phenylalanine for the in vivo assay of phenylalanine hydroxylase activity in children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medium.com [medium.com]

- 6. Differential effects of L- and D-phenylalanine on pancreatic and gastrointestinal hormone release in humans: A randomized crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. isotope.com [isotope.com]

- 10. L-Phenylalanine-d5 | TRC-P319418-100MG | LGC Standards [lgcstandards.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. DL-Phenyl-d5-alanine | CAS 284664-89-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 13. caymanchem.com [caymanchem.com]

- 14. isotope.com [isotope.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. semanticscholar.org [semanticscholar.org]

- 17. The determination of low d5-phenylalanine enrichment (0.002-0.09 atom percent excess), after conversion to phenylethylamine, in relation to protein turnover studies by gas chromatography/electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. resolvemass.ca [resolvemass.ca]

Technical Specification & Application Guide: DL-Phenylalanine-d5 HCl

Executive Summary

This technical guide defines the critical quality attributes (CQAs) and application protocols for DL-Phenylalanine-d5 HCl (Ring-d5), a stable isotope-labeled internal standard (SIL-IS) widely used in metabolic profiling, proteomics, and pharmacokinetic (PK) studies.

While chemical purity ensures the absence of contaminants, isotopic purity is the governing parameter for bioanalytical accuracy. This guide delineates the distinction between Atom % Enrichment and Isotopologue Distribution, provides a self-validating LC-MS/MS protocol for minimizing "cross-talk" interference, and details the physicochemical implications of the deuterium isotope effect on chromatographic retention.

Part 1: Molecular Architecture & Specifications

DL-Phenylalanine-d5 HCl is a racemic mixture of phenylalanine where the five hydrogen atoms on the phenyl ring are replaced by deuterium (

Structural Specifications

| Parameter | Specification |

| Chemical Name | DL-Phenylalanine-d5 hydrochloride (Ring-d5) |

| Label Position | 2,3,4,5,6-pentadeuteriophenyl (Ring labeled) |

| Molecular Formula | |

| Molecular Weight | ~206.68 g/mol (Free base MW: ~170.22) |

| Mass Shift | |

| Chirality | Racemic (50:50 mixture of D- and L-isomers) |

The "Ring-d5" Advantage

Labeling the phenyl ring is chemically superior to labeling the aliphatic side chain (

-

Metabolic Stability: Ring deuterons are resistant to enzymatic exchange during metabolic processing, unlike

-protons which can be labile during transamination. -

Chemical Stability: Ring deuterons do not undergo Hydrogen-Deuterium Exchange (HDX) in standard aqueous buffers, whereas amide/amine protons exchange instantly.

Part 2: Critical Quality Attributes (CQAs) - Isotopic Purity

The industry standard specification for high-grade DL-Phenylalanine-d5 is

Atom % Enrichment vs. Isotopologue Distribution

-

Atom % Enrichment: The average percentage of deuterium at the specified labeling sites.

-

Isotopologue Distribution: The probability distribution of molecules containing 0, 1, 2, 3, 4, or 5 deuterium atoms.

Why it matters: A standard with 98% enrichment is not 100% pure

-

Risk: If the

(unlabeled) isotopologue is present, it will contribute to the analyte signal, causing a false positive bias . -

Mitigation: The

contribution must be quantified and must be below the Lower Limit of Quantitation (LLOQ) of the assay.

Quality Assurance Workflow

The following diagram illustrates the logical flow for validating isotopic purity before releasing a batch for bioanalytical use.

Figure 1: Quality Assurance workflow ensuring minimal unlabeled (

Part 3: Analytical Methodologies & Protocols

Comparative Analysis: NMR vs. MS

To validate the specification, two orthogonal methods are employed.

| Feature | 1H-NMR Spectroscopy | High-Res Mass Spectrometry (HR-MS) |

| Primary Output | Structural confirmation & Chemical Purity. | Isotopic Enrichment & Isotopologue Distribution. |

| Detection Basis | Magnetic resonance of nuclei.[2][3][4] | Mass-to-charge ratio ( |

| Isotope Specificity | Shows disappearance of ring protons (silent in 1H-NMR). | Quantifies exact ratio of |

| Limitation | Cannot easily quantify trace | Requires careful tuning to avoid saturation.[5] |

| Verdict | Qualitative Check. | Quantitative Standard. |

Protocol: Self-Validating LC-MS/MS Quantification

Objective: Use DL-Phenylalanine-d5 as an Internal Standard (IS) while validating for "Cross-Talk" (Isotopic Interference).

Reagents:

-

Analyte: L-Phenylalanine (Native).

-

IS: DL-Phenylalanine-d5 HCl.[6]

-

Matrix: Surrogate matrix (e.g., PBS/BSA) or stripped plasma.

Step-by-Step Workflow:

-

IS Stock Preparation:

-

Dissolve 10 mg DL-Phenylalanine-d5 HCl in 10 mL 0.1 M HCl (stable stock).

-

Dilute to working concentration (e.g., 500 ng/mL) in 50:50 Methanol:Water.

-

-

Blank Interference Test (The "Self-Validation" Step):

-

Inject: Only the IS working solution (no native analyte).

-

Monitor: MRM transition for Native Phenylalanine (

). -

Criteria: Signal in the native channel must be

of the LLOQ signal. -

Reasoning: If the IS contains too much

, it will register as native phenylalanine, invalidating low-level data.

-

-

Reverse Interference Test:

-

Inject: ULOQ (Upper Limit of Quantitation) of Native Phenylalanine (no IS).

-

Monitor: MRM transition for IS (

). -

Criteria: Signal in the IS channel must be

of the average IS response. -

Reasoning: High concentrations of native analyte can have natural isotopes (

,

-

Part 4: The Deuterium Isotope Effect

Researchers must account for the Deuterium Isotope Effect in chromatography.[8] The C-D bond is shorter and less polarizable than the C-H bond, making deuterated molecules slightly less lipophilic.

-

Result: In Reverse-Phase Chromatography (RPLC), deuterated standards elute slightly earlier than their non-deuterated counterparts.

-

Impact: If the shift is too large, the IS may not experience the exact same matrix suppression as the analyte.

-

Specification: For Phenylalanine-d5, the shift is typically negligible (

min) on standard C18 columns, but must be verified.

Figure 2: Internal Standard logic flow. The IS corrects for ionization variability only if it co-elutes with the analyte.

Part 5: Handling & Stability

Hydrogen-Deuterium Exchange (HDX) Risks

While the ring deuterons are stable, the amine (

-

In Solution: When dissolved in

, the amine/carboxyl deuterons (if any) will instantly swap with solvent protons. This is normal and does not affect the "Ring-d5" specification or the mass shift used for detection (since the ring is the stable label). -

Storage: Store the solid HCl salt at -20°C in a desiccator. Moisture absorption can lead to hydrolysis or degradation over long periods (years).

Solubility

-

Solvent: Water (highly soluble due to HCl salt), Methanol, DMSO.

-

pH Stability: Stable across pH 2-10. Avoid extreme heat in strong acid/base to prevent potential ring exchange (though rare for phenyl rings).

References

-

Vertex AI Search. (2025). Determination of isotopic enrichment and structural integrity of deuterium labelled compounds. ResearchGate. Link

-

National Center for Biotechnology Information (NCBI). (2004). Determination of phenylalanine isotope ratio enrichment by liquid chromatography/time-of-flight mass spectrometry. PubMed. Link

-

ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass. Link

-

Sigma-Aldrich (Merck). (2025). L-Phenyl-d5-alanine Isotopic Purity Specifications. Sigma-Aldrich Technical Data. Link

-

Cayman Chemical. (2025). DL-Phenyl-d5-alanine Product Information. Cayman Chemical.[9] Link

Sources

- 1. isotope.com [isotope.com]

- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. caymanchem.com [caymanchem.com]

Precision Quantitation in Metabolomics: The Strategic Implementation of DL-Phenylalanine-d5

Executive Summary

In the high-stakes arena of drug development and clinical diagnostics—particularly for metabolic disorders like Phenylketonuria (PKU)—data integrity is non-negotiable.[1] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantification, but it suffers from a critical vulnerability: matrix effects .[1]

This technical guide analyzes the deployment of DL-Phenylalanine-d5 (ring-d5) as a stable isotope-labeled internal standard (SIL-IS). Unlike external calibration, which fails to account for ionization suppression in complex biological matrices (plasma, urine), DL-Phenylalanine-d5 provides a self-correcting analytical framework.[1] We will explore the physicochemical properties, the "Deuterium Isotope Effect" on chromatography, and a validated workflow for precise quantification.

Part 1: Physicochemical Characterization

To understand the utility of the deuterated standard, one must first quantify its relationship to the native analyte. The "d5" designation typically refers to the substitution of five hydrogen atoms on the aromatic ring with deuterium (

Table 1: Comparative Properties of Native vs. Deuterated Phenylalanine

| Feature | Native Phenylalanine (Analyte) | DL-Phenylalanine-d5 (Internal Standard) | Technical Implication |

| Formula | +5 Da mass shift prevents signal interference (Cross-talk).[1] | ||

| Molecular Weight | 165.19 g/mol | ~170.22 g/mol | Distinct precursor ion selection in Q1 MS.[1] |

| Monoisotopic Mass | 165.0789 | 170.1103 | Essential for high-resolution MS (HRMS) settings.[1] |

| pKa Values | 1.83 (COOH), 9.13 ( | ~Identical | Co-extraction efficiency remains consistent. |

| Lipophilicity (LogP) | -1.38 | Slightly Lower (More Hydrophilic) | Critical: Deuterium is less lipophilic than hydrogen, potentially causing retention time shifts. |

| CAS Number | 150-30-1 (DL-Mix) | 284664-89-7 | Unique identifier for regulatory documentation.[1] |

Part 2: The Mechanism of Isotope Dilution Mass Spectrometry (IDMS)

The core principle of using DL-Phenylalanine-d5 is Isotope Dilution .[1] In Electrospray Ionization (ESI), co-eluting matrix components (phospholipids, salts) compete for charge, often suppressing the signal of the analyte.

Because the SIL-IS is chemically identical (save for the isotope), it experiences the exact same suppression as the analyte. Therefore, the ratio of Analyte Area to IS Area remains constant, even if the absolute signal drops by 50%.

Visualization: The Matrix Effect Correction Logic

The following diagram illustrates how the SIL-IS corrects for ionization suppression that would otherwise ruin a standard calibration curve.

Figure 1: The self-validating logic of Isotope Dilution Mass Spectrometry (IDMS). By spiking the standard before extraction, the IS corrects for both extraction loss and ionization variability.

Part 3: The "Deuterium Isotope Effect" (Expert Insight)

As a Senior Application Scientist, I must highlight a phenomenon often overlooked by novices: Deuterium is not perfectly identical to Hydrogen.

The C-D bond is shorter and more stable than the C-H bond. This results in a slightly smaller molar volume and lower lipophilicity.[1]

-

The Risk: In high-efficiency Reversed-Phase Chromatography (RP-LC), the deuterated standard may elute slightly earlier than the native analyte.[1]

-

The Consequence: If the retention time shift is significant (>0.1 min), the IS and the analyte may elute in different "matrix windows." If the matrix suppression is transient (a sharp phospholipid peak), the IS might not experience the same suppression as the analyte, invalidating the correction.

-

The Solution: Use a column with adequate retention but not excessive resolution for the isotopic pair, or ensure the shift is negligible relative to the peak width.

Part 4: Validated Experimental Workflow

This protocol is designed for the quantification of Phenylalanine in plasma (e.g., for PKU screening). It assumes the use of DL-Phenylalanine-d5, utilizing the fact that standard LC-MS/MS without chiral columns quantifies total Phenylalanine (L+D), though L-Phe is the biological dominant.[1]

Reagents & Standards

-

Stock Solution A (Analyte): 1 mg/mL L-Phenylalanine in 50:50 MeOH:Water.[1]

-

Stock Solution B (IS): 1 mg/mL DL-Phenylalanine-d5 in 50:50 MeOH:Water.

-

Working Internal Standard (WIS): Dilute Stock B to 10 µg/mL in Acetonitrile (Precipitation agent).

Sample Preparation (Protein Precipitation)

-

Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.

-

Spike & Precipitate: Add 200 µL of WIS (Acetonitrile containing DL-Phe-d5).

-

Why? Adding the IS in the precipitation solvent ensures rapid equilibration before protein binding can occur.

-

-

Vortex: Mix vigorously for 30 seconds.

-

Centrifuge: Spin at 10,000 x g for 10 minutes at 4°C.

-

Transfer: Move 100 µL of supernatant to an autosampler vial. Dilute 1:1 with water to improve peak shape on early eluting compounds.[1]

LC-MS/MS Conditions

Chromatography (LC):

-

Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.[1]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

-

Flow Rate: 0.4 mL/min.[1]

Mass Spectrometry (MS) - MRM Mode: We utilize Multiple Reaction Monitoring (MRM) for maximum sensitivity.[1]

| Compound | Polarity | Precursor (Q1) | Product (Q3) | Collision Energy (eV) | Dwell Time (ms) |

| Phenylalanine | ESI+ | 166.1 | 120.1 | 15 | 50 |

| DL-Phe-d5 | ESI+ | 171.1 | 125.1 | 15 | 50 |

Note: The transition 166->120 corresponds to the loss of the formate group (

Workflow Diagram

Figure 2: Step-by-step extraction and analysis workflow ensuring the IS is present during the critical protein precipitation step.

Part 5: Data Analysis & Validation

Calculating Response Factor

Do not rely on absolute area counts. Calculate the Response Ratio (

Plot Concentration (

Cross-Talk Check (Self-Validation)

A critical validation step for deuterated standards is checking for isotopic contribution.[1]

-

Inject Pure DL-Phe-d5: Monitor the native transition (166->120).[1]

-

Acceptance Criteria: Signal should be < 0.1% of the LLOQ (Lower Limit of Quantitation) of the native analyte.

-

Failure Mode: If signal exists, your d5 standard may contain d0 impurities, or the mass resolution is too low.

-

-

Inject Pure Native Phe: Monitor the d5 transition (171->125).[1]

-

Acceptance Criteria: No signal.[1] This confirms that natural isotopes (

) of the native analyte do not interfere with the IS channel.

-

References

-

National Center for Biotechnology Information (NCBI). (2006).[1] Determination of phenylalanine in human serum by isotope dilution liquid chromatography/tandem mass spectrometry. PubMed.[1] Retrieved from [Link]

-

Waters Corporation. (n.d.).[1] The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Retrieved from [Link]

-

ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis: The Science Behind Deuterium Labeling. Retrieved from [Link]

Sources

Navigating the Chiral Landscape of Metabolism: A Technical Guide to the Applications of Racemic DL-Phenylalanine-d5 in Metabolomics

Introduction: The Significance of Stereochemistry and Stable Isotopes in Metabolomics

In the intricate world of metabolomics, the precise measurement of metabolite concentrations is paramount to understanding complex biological systems. While the chemical formula of a molecule provides a foundational understanding, its three-dimensional structure, particularly its stereochemistry, can dictate its biological function. Amino acids, the building blocks of proteins, exist as enantiomers—non-superimposable mirror images designated as D- and L-forms. Historically, L-amino acids were considered the sole constituents of proteins in higher organisms, with D-amino acids relegated to the realm of bacteria and lower life forms. However, emerging research has unveiled the significant roles of D-amino acids in mammals, implicating them in neurological processes, aging, and various disease states.[1][2][3][4] This has created a critical need for analytical methods that can accurately quantify both D- and L-enantiomers in complex biological matrices.

To achieve this, the gold standard in quantitative mass spectrometry-based metabolomics is the use of stable isotope-labeled internal standards.[5][6][7][8] These standards, which are chemically identical to the analyte of interest but have a different mass due to the incorporation of heavy isotopes (e.g., deuterium, ¹³C, ¹⁵N), are added to a sample at a known concentration at the beginning of the analytical workflow.[9] They co-elute with the analyte and experience similar effects of sample preparation, chromatography, and ionization, thus correcting for variations and improving the accuracy and precision of quantification.[10][11]

This technical guide focuses on the multifaceted applications of racemic DL-Phenylalanine-d5, a deuterium-labeled internal standard, in the field of metabolomics. We will delve into its pivotal role in ensuring analytical accuracy, its application in tracing metabolic pathways, and its utility in the challenging yet crucial area of chiral metabolomics. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of stable isotope labeling for a deeper understanding of phenylalanine metabolism and its implications in health and disease.

Core Application 1: The Gold Standard for Quantitative Analysis - DL-Phenylalanine-d5 as an Internal Standard

The primary and most widespread application of DL-Phenylalanine-d5 is as an internal standard for the accurate quantification of phenylalanine in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][7][12] The five deuterium atoms on the phenyl ring provide a 5 Dalton mass shift, allowing for clear differentiation between the labeled standard and the endogenous, unlabeled phenylalanine.

Causality in Experimental Choices: Why Racemic and Deuterium-Labeled?

-

Deuterium Labeling: Deuterium (²H) is a stable, non-radioactive isotope of hydrogen. Its use in internal standards is advantageous due to its relatively low cost and the significant mass difference it imparts to the molecule. However, it is crucial to be aware of potential isotopic effects, where the C-D bond is stronger than the C-H bond. This can sometimes lead to a slight shift in retention time during chromatography.[11][13] In the case of Phenylalanine-d5, where the deuterium atoms are on the stable aromatic ring, this effect is generally minimal and does not interfere with co-elution.

-

Racemic Mixture (DL-): The use of a racemic mixture of the labeled standard is particularly powerful when the goal is to quantify both the D- and L-enantiomers of phenylalanine. By introducing both D-Phenylalanine-d5 and L-Phenylalanine-d5, one can, with the appropriate chiral chromatography method, quantify both endogenous enantiomers in a single run. This approach is more cost-effective and efficient than using two separate enantiomerically pure labeled standards.

Experimental Workflow: Quantitative Analysis of Phenylalanine

The following diagram illustrates a typical workflow for the quantification of phenylalanine in a biological sample, such as plasma, using DL-Phenylalanine-d5 as an internal standard.

Caption: Workflow for phenylalanine quantification using DL-Phenylalanine-d5.

Detailed Protocol: Quantification of Phenylalanine in Human Plasma

This protocol provides a step-by-step methodology for the analysis of phenylalanine in human plasma.

1. Materials and Reagents:

-

DL-Phenylalanine-d5 (Internal Standard)

-

L-Phenylalanine (for calibration curve)

-

Human Plasma (e.g., K2-EDTA)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Ultrapure Water

2. Preparation of Solutions:

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve DL-Phenylalanine-d5 in methanol.

-

Internal Standard Working Solution (10 µg/mL): Dilute the stock solution with methanol.

-

Calibration Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve L-Phenylalanine in methanol.

-

Calibration Curve Standards: Prepare a series of dilutions from the stock solution in a surrogate matrix (e.g., charcoal-stripped plasma or a buffered solution) to cover the expected physiological range of phenylalanine.

3. Sample Preparation:

-

Thaw plasma samples on ice.

-

To 50 µL of plasma, add 10 µL of the Internal Standard Working Solution (10 µg/mL). Vortex briefly.

-

Add 200 µL of ice-cold methanol to precipitate proteins. Vortex for 1 minute.[9]

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new microcentrifuge tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex and transfer to an autosampler vial.

4. LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: A typical gradient would start at 5% B, ramp to 95% B, hold, and then re-equilibrate.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z) L-Phenylalanine 166.1 120.1 | DL-Phenylalanine-d5 | 171.1 | 125.1 |

-

5. Data Analysis:

-

Integrate the peak areas for both the analyte (L-Phenylalanine) and the internal standard (DL-Phenylalanine-d5).

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of L-Phenylalanine in the unknown samples by interpolating their peak area ratios on the calibration curve.

Core Application 2: Tracing Metabolic Fates - DL-Phenylalanine-d5 in Metabolic Flux Analysis

Metabolic flux analysis (MFA) is a powerful technique to quantify the rates of metabolic reactions and elucidate the flow of atoms through metabolic pathways.[14] Stable isotope tracers, such as DL-Phenylalanine-d5, are indispensable for these studies.[2] By introducing the labeled compound into a biological system (e.g., cell culture or in vivo infusion), researchers can track the appearance of the deuterium label in downstream metabolites.

Causality in Experimental Choices: Why Use a Deuterium Tracer?

Deuterium labeling is a common choice for in vivo human studies due to its non-radioactive nature.[15][16][17] In the context of phenylalanine metabolism, DL-Phenylalanine-d5 can be used to trace several key pathways.

Key Metabolic Fates of Phenylalanine

The following diagram illustrates the primary metabolic pathways of phenylalanine that can be investigated using DL-Phenylalanine-d5.

Caption: Major metabolic pathways of phenylalanine.

Application in Phenylketonuria (PKU) Research

A significant application of labeled phenylalanine is in the study of Phenylketonuria (PKU), an inherited metabolic disorder caused by a deficiency in the enzyme phenylalanine hydroxylase (PAH).[18][19][20] This deficiency prevents the conversion of phenylalanine to tyrosine, leading to a toxic buildup of phenylalanine in the blood and brain.[21][22] By administering DL-Phenylalanine-d5 to PKU patients or animal models, researchers can:

-

Assess residual PAH activity: By measuring the rate of conversion of Phenylalanine-d5 to Tyrosine-d4 (one deuterium is lost during hydroxylation).

-

Investigate alternative catabolic pathways: Quantify the flux of Phenylalanine-d5 to metabolites like phenylpyruvate-d5.

-

Evaluate the efficacy of novel therapies: Determine if a new treatment enhances the clearance of phenylalanine from the body.

Experimental Protocol: In Vitro Metabolic Flux Analysis in Cell Culture

This protocol outlines a general procedure for a stable isotope tracing experiment in cultured cells.

-

Cell Culture and Labeling:

-

Culture cells to the desired confluency in standard medium.

-

Remove the standard medium and wash the cells with phosphate-buffered saline (PBS).

-

Replace the medium with a specially formulated medium containing a known concentration of DL-Phenylalanine-d5 and lacking unlabeled phenylalanine.

-

Incubate the cells for a predetermined time course.

-

-

Metabolite Extraction:

-

Rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.

-

Quench metabolism by adding ice-cold 80% methanol.

-

Scrape the cells and collect the cell lysate.

-

-

Sample Preparation and Analysis:

-

Follow steps 3-5 from the quantitative analysis protocol above (protein precipitation, centrifugation, supernatant collection, evaporation, and reconstitution).

-

Analyze the samples by LC-MS/MS, monitoring for the labeled and unlabeled forms of phenylalanine and its downstream metabolites (e.g., tyrosine, phenylpyruvate).

-

-

Data Analysis:

-

Calculate the isotopic enrichment (ratio of labeled to unlabeled) for each metabolite.

-

Use metabolic modeling software to calculate flux rates through the different pathways.[2]

-

Core Application 3: Unraveling Stereoselectivity - Chiral Analysis with Racemic DL-Phenylalanine-d5

The growing recognition of the distinct biological roles of D- and L-amino acids necessitates analytical methods that can resolve and quantify these enantiomers.[3][4] Chiral chromatography is the technique of choice for this purpose.[23][24][25][26] The use of a racemic internal standard, DL-Phenylalanine-d5, is a powerful strategy for the accurate quantification of both D- and L-phenylalanine.

Causality in Experimental Choices: The Challenge of Chiral Separation

Enantiomers have identical physical and chemical properties in an achiral environment, making their separation challenging. Chiral chromatography utilizes a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers, resulting in different retention times.[24][26] When using a racemic labeled internal standard, the goal is to achieve baseline separation of four peaks: L-Phenylalanine, D-Phenylalanine, L-Phenylalanine-d5, and D-Phenylalanine-d5.

Experimental Workflow: Chiral Metabolomics

The following diagram depicts the workflow for chiral amino acid analysis.

Caption: Workflow for chiral analysis of D- and L-phenylalanine.

Detailed Protocol: Chiral Separation and Quantification of D- and L-Phenylalanine

This protocol provides a methodology for the chiral separation of phenylalanine enantiomers.

1. Sample Preparation:

-

Follow the sample preparation protocol outlined in the quantitative analysis section, using DL-Phenylalanine-d5 as the internal standard.

2. Chiral LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: A chiral stationary phase column is required. Crown ether-based columns (e.g., CROWNPAK CR-I(+)) are effective for the separation of underivatized amino acids.[25][26]

-

Mobile Phase: Typically an acidic aqueous mobile phase with an organic modifier (e.g., methanol or acetonitrile). The exact composition will need to be optimized for the specific column.

-

Isocratic or Gradient Elution: Depending on the complexity of the sample and the required resolution.

-

Column Temperature: Temperature can significantly affect chiral separation and should be carefully controlled.

-

-

Mass Spectrometry:

-

MRM Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z) L-Phenylalanine 166.1 120.1 D-Phenylalanine 166.1 120.1 L-Phenylalanine-d5 171.1 125.1 | D-Phenylalanine-d5 | 171.1 | 125.1 |

-

3. Data Analysis:

-

Integrate the peak areas for all four separated peaks.

-

Construct a calibration curve for L-Phenylalanine using the peak area ratio of L-Phenylalanine to L-Phenylalanine-d5.

-

Construct a separate calibration curve for D-Phenylalanine using the peak area ratio of D-Phenylalanine to D-Phenylalanine-d5.

-

Quantify the concentrations of L- and D-phenylalanine in the samples using their respective calibration curves.

Conclusion and Future Perspectives

Racemic DL-Phenylalanine-d5 is a versatile and indispensable tool in the modern metabolomics laboratory. Its application as an internal standard ensures the accuracy and reliability of quantitative data, a cornerstone of any metabolomics study. Furthermore, its use as a tracer in metabolic flux analysis provides invaluable insights into the dynamic nature of metabolic pathways, particularly in the context of diseases like phenylketonuria. The ability to use the racemic mixture for the simultaneous quantification of D- and L-enantiomers addresses a critical and growing need in the field of chiral metabolomics.

As analytical technologies continue to advance, with increasing sensitivity and resolution of mass spectrometers, the applications of stable isotope-labeled standards like DL-Phenylalanine-d5 will undoubtedly expand. Future research will likely focus on more complex metabolic modeling, the investigation of subtle changes in D-amino acid metabolism in a wider range of diseases, and the development of high-throughput chiral analysis methods. By providing a robust and reliable means of quantification and tracing, DL-Phenylalanine-d5 will continue to be a key enabler of these future discoveries, helping to unravel the intricate and stereospecific landscape of metabolism.

References

-

New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems. Frontiers in Microbiology. [Link]

-

Analysis of D-Amino Acids: Relevance in Human Disease. LCGC International. [Link]

-

Evaluation of deuterium isotope effects. ResearchGate. [Link]

-

The determination of low d5-phenylalanine enrichment (0.002-0.09 atom percent excess), after conversion to phenylethylamine, in relation to protein turnover studies by gas chromatography/electron ionization mass spectrometry. PubMed. [Link]

-

Postcolumn Infusion of Labeled Racemic Chiral Selector Enables LC-Chiral MS/MS. ACS Publications. [Link]

-

Preanalytical standardization of amino acid and acylcarnitine metabolite profiling in human blood using tandem mass spectrometry. BORIS Portal. [Link]

-

Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]

-

Phenylalanine Assay Kit. Cell Biolabs, Inc.[Link]

-

Development and validation of a chiral UHPLC-MS method for the analysis of cysteine enantiomers in biological samples. Ovid. [Link]

-

An Overview of Phenylalanine and Tyrosine Kinetics in Humans. PMC. [Link]

-

MS/MS spectra of BA, HA, and l-phenylalanine-ring-D5 in the negative ionization mode. ResearchGate. [Link]

-

Determination of phenylalanine isotope ratio enrichment by liquid chromatography/time- of-flight mass spectrometry. PubMed. [Link]

-

Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. RSC Publishing. [Link]

-

Quantification of the D-(+)-enantiomer of phenylalanine in physiological fluids using high-performance liquid chromatography with column switching. RSC Publishing. [Link]

-

Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. SciSpace. [Link]

-

Determination of deuterium-labeled phenylalanine and tyrosine in human plasma with high pressure liquid chromatography and mass spectrometry. PubMed. [Link]

-

Kinetic Isotope Effects on Aromatic and Benzylic Hydroxylation by Chromobacterium Violaceum Phenylalanine Hydroxylase as Probes of the Chemical Mechanism and Reactivity. PMC. [Link]

-

Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. AVESİS. [Link]

-

Metabolic flux analysis with isotope tracing using deuterium-labelled... ResearchGate. [Link]

-

LC-MS/MS Method Package for D/L Amino Acids. Shimadzu. [Link]

-

In vivo regulation of phenylalanine hydroxylation to tyrosine, studied using enrichment in apoB-100. American Journal of Physiology-Endocrinology and Metabolism. [Link]

-

Deuterium isotope effects in mechanistic studies of biotransformations of L-tyrosine and p-hydroxyphenylpyruvic acid catalyzed by the enzyme L-phenylalanine dehydrogenase. De Gruyter. [Link]

-

Chiral Metabolomics Using Triazine-Based Chiral Labeling Reagents by UPLC-ESI-MS/MS. SpringerLink. [Link]

-

The use of deuterated phenylalanine for the elucidation of the phenylalanine-tyrosine metabolism. PubMed. [Link]

-

Quantification of the D-(+)-enantiomer of phenylalanine in physiological fluids using high-performance liquid chromatography with column switching. Semantic Scholar. [Link]

-

LC/MS/MS Method Package for D/L Amino Acids. Shimadzu. [Link]

-

Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. PMC. [Link]

-

Use of nitrogen-15 and deuterium isotope effects to determine the chemical mechanism of phenylalanine ammonia-lyase. PubMed. [Link]

-

Calibration curve of phenylalanine of 5 different concentration points... ResearchGate. [Link]

-

A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. pubs.acs.org. [Link]

-

A Validated Chiral Liquid Chromatographic Method for the Enantiom. Longdom Publishing. [Link]

-

Phenylalanine hydroxylase deficient phenylketonuria comparative metabolomics identifies energy pathway disruption and oxidative stress. PubMed. [Link]

-

At what step should one add internal standards in tissue sample for LC-MS?. ResearchGate. [Link]

-

Metabolomics for Improved Treatment Monitoring of Phenylketonuria: Urinary Biomarkers for Non-Invasive Assessment of Dietary Adherence and Nutritional Deficiencies. PubMed. [Link]

-

LC-MS/MS Chiral Separation of “d” and “l” Enantiomers of Amphetamine and Methamphetamine. SCIEX. [Link]

-

Metabolomics and Lipidomics Explore Phenotype-Specific Molecular Signatures for Phenylketonuria. MDPI. [Link]

-

Phenylketonuria (PKU): Background, Pathophysiology, Etiology. Medscape. [Link]

Sources

- 1. Featured method: Plasma amino acid LC-MS/MS analysis | CHUM [chumontreal.qc.ca]

- 2. benchchem.com [benchchem.com]

- 3. veeprho.com [veeprho.com]

- 4. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]

- 6. crimsonpublishers.com [crimsonpublishers.com]

- 7. benchchem.com [benchchem.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 11. scispace.com [scispace.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. An Overview of Phenylalanine and Tyrosine Kinetics in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Determination of deuterium-labeled phenylalanine and tyrosine in human plasma with high pressure liquid chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The use of deuterated phenylalanine for the elucidation of the phenylalanine-tyrosine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Phenylalanine hydroxylase deficient phenylketonuria comparative metabolomics identifies energy pathway disruption and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. emedicine.medscape.com [emedicine.medscape.com]

- 21. Metabolomics for improved treatment monitoring of phenylketonuria: urinary biomarkers for non-invasive assessment of dietary adherence and nutritional deficiencies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 25. LC-MS/MS Method Package for D/L Amino Acids : Shimadzu (Ãsterreich) [shimadzu.at]

- 26. LC/MS/MS Method Package for D/L Amino Acids : Shimadzu Scientific Instruments [ssi.shimadzu.com]

Technical Guide: Solubility & Handling of DL-Phenylalanine-d5 Hydrochloride

Executive Summary

This guide details the physicochemical behavior, solubility limits, and handling protocols for DL-Phenylalanine-d5 hydrochloride (CAS: 284664-89-7 for free base d5; HCl salt analog). Targeted at analytical chemists and metabolomics researchers, this document focuses on the critical distinction between aqueous and methanolic solvation, the thermodynamic risks of esterification in alcoholic solvents, and the preparation of robust internal standard (IS) stock solutions for LC-MS/MS workflows.

Part 1: Physicochemical Profile & Solvation Mechanics

Structural Identity

-

Compound: DL-Phenylalanine-d5 hydrochloride (Ring-d5)

-

Isotopic Labeling: Deuterium substitution at five positions on the phenyl ring (

). -

Salt Form: Hydrochloride (HCl).[1][2] This converts the amphoteric zwitterion into a cationic ammonium salt (

), drastically altering solubility compared to the free base.

Solvation Mechanics: Water vs. Methanol

The solubility difference between water and methanol for amino acid salts is governed by the dielectric constant (

| Feature | Water ( | Methanol ( |

| Interaction Type | Strong ion-dipole interactions. Water forms a tight, high-density hydration shell around both the ammonium cation and chloride anion. | Weaker ion-dipole interactions. The methyl group creates steric hindrance, reducing the stability of the solvation shell around the chloride ion. |

| Solubility Outcome | High Solubility. The lattice energy of the crystal is easily overcome by the high hydration enthalpy. | Moderate Solubility. Soluble enough for stock preparation, but significantly lower saturation limit than water. |

| Thermodynamics | Entropically favorable due to disruption of water structure by the large hydrophobic phenyl ring (hydrophobic effect), balanced by strong ionic solvation. | Less favorable enthalpy of solvation. |

Visualization of Solvation Dynamics

The following diagram illustrates the competitive solvation mechanisms that dictate solubility.

Caption: Comparative solvation pathways. Water provides superior stabilization of the ionic salt form compared to methanol.

Part 2: Empirical Solubility Data

While specific data for the d5-labeled salt is often extrapolated, it behaves physicochemically identical to the unlabeled DL-Phenylalanine HCl. The deuterium isotope effect on solubility is negligible (<1%).

Table 1: Solubility Limits & Recommendations

| Solvent System | Estimated Solubility (25°C) | Stability Rating | Primary Application |

| Pure Water (Milli-Q) | > 50 mg/mL | High (Frozen) | Primary Stock Solution. Ideal for dissolving the solid powder. |

| 0.1 M HCl | > 50 mg/mL | Very High | Use if the free base is suspected or to ensure protonation. |

| Methanol (100%) | ~10–15 mg/mL | Low (Risk of Esterification) | Working solutions only. Do not use for long-term storage. |

| 50:50 Water:Methanol | ~25 mg/mL | High | Working Stock. Balances solubility with antimicrobial properties. |

| Ethanol (100%) | < 5 mg/mL | Poor | Not recommended for initial dissolution. |

Critical Note: The "Slightly Soluble" classification often found in safety data sheets (SDS) typically refers to the zwitterionic free base or the methyl ester form. The Hydrochloride salt is highly soluble in water.

Part 3: The Esterification Trap (Stability Warning)

A common error in metabolomics is storing amino acid hydrochloride salts in pure methanol.

The Mechanism:

Because the compound is a hydrochloride salt, it provides its own acidic catalyst (

Impact on Analysis:

-

Loss of Titer: The concentration of the parent amino acid decreases.

-

Ghost Peaks: The methyl ester will appear at a different retention time and mass (+14 Da) in LC-MS, potentially interfering with other analytes.

Prevention: Always prepare the primary stock in water . Only dilute into methanol for immediate use or working standards where the water content is sufficient to shift the equilibrium back toward the acid (Le Chatelier's principle).

Part 4: Master Protocol for Internal Standard Preparation

This protocol ensures the preparation of a verifiable, stable stock solution for LC-MS/MS quantitation.

Reagents & Equipment[1][3]

-

Compound: DL-Phenylalanine-d5 HCl (>98% D-enrichment).

-

Solvent A: LC-MS Grade Water (Milli-Q).

-

Solvent B: LC-MS Grade Methanol.

-

Vessel: Amber glass vial (silanized preferred to minimize adsorption).

Workflow Diagram

Caption: Optimized workflow for preparing stable isotope-labeled stock solutions.

Step-by-Step Procedure

-

Gravimetric Preparation:

-

Accurately weigh 10.0 mg of DL-Phenylalanine-d5 HCl into a 20 mL amber glass vial.

-

Why: Weighing directly into the storage vial minimizes transfer losses.

-

-

Primary Solubilization (The "Water First" Rule):

-

Add 10.0 mL of LC-MS grade Water .

-

Vortex for 30 seconds. If particles persist, sonicate for 5 minutes at room temperature.

-

Result: 1.0 mg/mL (approx 5.8 mM) Primary Stock.

-

Checkpoint: Solution must be absolutely clear. Any turbidity indicates impurities or free-base formation (unlikely with HCl salt).

-

-

Storage (Primary Stock):

-

Working Standard Preparation (Daily):

-

Thaw one aliquot of Primary Stock.

-

Dilute 1:100 with 50:50 Methanol:Water to yield a 10 µg/mL working solution.

-

Why 50:50? The organic portion aids desolvation in ESI-MS, while the water prevents esterification and maintains solubility.

-

Part 5: Troubleshooting

| Observation | Root Cause | Corrective Action |

| Particles visible after adding Methanol | "Salting out" effect. The high ionic strength of the HCl salt may precipitate in pure organic solvent at high concentrations. | Add water dropwise until clear. Ensure final water content is >20%. |

| Shift in Retention Time (LC-MS) | Esterification. Stock solution was likely stored in high % Methanol for too long. | Discard stock. Prepare fresh in water. |

| Low MS Signal | Ion Suppression. | If infusing directly, ensure the solvent matches the mobile phase. Avoid 100% aqueous infusion if possible (poor desolvation). |

References

-

MedChemExpress. DL-Phenylalanine-d5 hydrochloride Product Information. Retrieved from

-

Cayman Chemical. DL-Phenyl-d5-alanine Product Insert. Retrieved from

-

Needham, T. E. (1970).[5] The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island Dissertations. Retrieved from

-

PubChem. DL-Phenylalanine Compound Summary. National Library of Medicine. Retrieved from

-

BenchChem. Quantitative Analysis of Phenylalanine in Plasma using LC-MS/MS. Retrieved from

Sources

stability of deuterated phenylalanine isotopes in solution

Technical Guide: Stability Dynamics of Deuterated Phenylalanine Isotopes in Solution

Part 1: Executive Summary & Core Directive

This guide addresses the physicochemical stability of deuterated phenylalanine (Phe) isotopologues (e.g., L-Phenylalanine-d5, d8, d1) in aqueous and organic solutions. While stable isotopes are often treated as chemically identical to their light counterparts, the Kinetic Isotope Effect (KIE) and proton exchange mechanisms introduce distinct stability profiles critical for high-precision proteomics (SILAC), metabolomics, and pharmacokinetic (PK) studies.

The Central Thesis: The stability of deuterated phenylalanine is site-dependent. Aromatic ring deuteration (d5) is chemically robust, whereas

Part 2: Mechanisms of Instability

To ensure data integrity, researchers must distinguish between chemical loss of the label and chemical degradation of the molecule.

The Alpha-Proton Lability (The Primary Risk)

The

-

Mechanism: Hydroxyl ions (

) abstract the-

Isotopic Dilution: Transformation of Phe-d8

Phe-d7 (mass shift of -1 Da). -

Racemization: The planar enolate can be re-protonated from either face, converting L-Phe to D-Phe.

-

-

The Kinetic Isotope Effect (KIE) Paradox: While the C-D bond is stronger than the C-H bond (primary KIE

), effectively slowing the rate of racemization compared to light Phe, the consequence of any exchange event is the permanent loss of the label.

Aromatic Ring Stability (d5)

The C-D bonds on the phenyl ring are extremely stable. Exchange requires harsh acidic catalysis (e.g.,

Visualization of Instability Mechanism

The following diagram illustrates the base-catalyzed exchange pathway that threatens

Figure 1: Mechanism of base-catalyzed Hydrogen-Deuterium Exchange (HDX) at the

Part 3: Experimental Assessment Protocol

Trustworthiness in stable isotope applications requires self-validating protocols. Do not assume isotopic purity; measure it.